6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H17ClN4O and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bcl-xl protein , which plays a crucial role in regulating cell death and survival.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific information. It is plausible that it interacts with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets the bcl-xl protein, it could influence apoptosis, a critical pathway in cell death and survival .
Result of Action
If it acts as a Bcl-xL protein inhibitor, it could potentially induce apoptosis, leading to cell death .
Biological Activity
The compound 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , identified by its CAS number 1105240-34-3, belongs to a class of pyrazolo[3,4-d]pyridazine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and as kinase inhibitors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C21H17ClN4O |
Molecular Weight | 376.8 g/mol |
Structure | Chemical Structure |
Research indicates that pyrazolo[3,4-d]pyridazine derivatives may exert their biological effects through multiple mechanisms:
- Inhibition of Kinase Activity : Many derivatives in this class have shown promising results as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). In particular, compounds similar to this compound have demonstrated significant inhibitory effects against wild-type and mutant EGFRs .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. For instance, an increase in the BAX/Bcl-2 ratio has been observed in treated cells .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for inhibiting cancer cell proliferation .
Anti-Cancer Activity
A series of studies have evaluated the anti-cancer potential of pyrazolo[3,4-d]pyridazine derivatives:
- In Vitro Studies : The compound was tested against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibits potent anti-proliferative activity with IC50 values in the low micromolar range .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to a significant reduction in cells in the G1 phase and an increase in both S and G2/M phases, indicating effective cell cycle modulation .
Kinase Inhibition
The inhibition of EGFR is particularly noteworthy:
- IC50 Values : The compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for resistant cancer forms .
Case Studies
Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyridazine derivatives:
- Study on Compound Derivatives : A comprehensive evaluation of multiple derivatives showed that modifications at various positions significantly affected their potency against EGFR and overall cytotoxicity .
- Clinical Relevance : The promising results from preclinical studies suggest that such compounds could serve as lead candidates for further development into therapeutic agents targeting EGFR-related cancers.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-4-cyclopropyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c22-18-9-5-4-6-15(18)13-25-21(27)20-17(19(24-25)14-10-11-14)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIVTNLVDRZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.